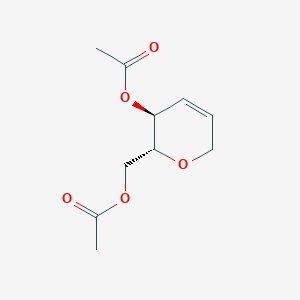

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate

Description

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name 1,5-anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-diacetate reflects its unique structural features:

- 1,5-Anhydro : Indicates a cyclic ether bridge between C1 and C5, forming a five-membered tetrahydrofuran ring.

- 2,3-Dideoxy : Denotes the absence of hydroxyl groups at C2 and C3.

- Hex-2-enitol : Specifies a six-carbon chain with a double bond between C2 and C3.

- 4,6-Diacetate : Acetyl groups (-OAc) esterified at C4 and C6.

The D-erythro configuration defines the stereochemistry at C4 and C5, where substituents adopt a cis orientation relative to the ring plane. The compound belongs to the class of anhydrosugar derivatives , specifically a bicyclic enitol with reduced hydroxyl functionality and acetylated termini.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C10H14O5 |

| Molecular Weight | 214.21 g/mol |

| CAS Registry Number | 92131-91-4 |

| SMILES | CC(=O)OC[C@H]1OCC=C[C@@H]1OC(=O)C |

| InChI Key | NDEGMKQAZZBNBB-JUWDTYFHSA-N |

Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies of related anhydrosugars (e.g., 1,6-anhydro-β-D-mannopyranose) reveal that ring puckering and substituent orientation critically influence molecular conformation. For 1,5-anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-diacetate:

- The tetrahydrofuran ring adopts a twist-boat conformation due to steric constraints from the C2–C3 double bond and acetyl groups.

- The double bond at C2–C3 imposes planarity, reducing ring flexibility and stabilizing the enitol configuration.

- Acetyl groups at C4 and C6 occupy equatorial positions, minimizing steric clashes with the ring.

Comparative crystallographic data for analogous compounds (e.g., 3,4-di-O-acetyl-6-deoxy-L-glucal) show similar torsional angles (C1–O5–C5–C4 ≈ 110°), confirming the rigidity of the anhydro bridge.

Comparative Analysis with Related Anhydrosugar Derivatives

The structural uniqueness of 1,5-anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-diacetate becomes evident when compared to related derivatives:

Table 2: Structural Comparison of Selected Anhydrosugars

Key distinctions include:

- Electronic Effects : The C2–C3 double bond in the target compound enhances electrophilicity at C1, facilitating nucleophilic attacks in synthetic applications.

- Steric Profile : Acetyl groups at C4 and C6 hinder axial approaches to the ring, directing reactions to equatorial sites.

- Hydrogen-Bonding Capacity : Reduced hydroxyl groups (vs. 1,5-anhydroglucitol) limit intermolecular interactions, increasing solubility in apolar solvents.

Properties

IUPAC Name |

[(2R,3S)-3-acetyloxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-7(11)14-6-10-9(15-8(2)12)4-3-5-13-10/h3-4,9-10H,5-6H2,1-2H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICQRHJROALDID-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C=CCO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C=CCO1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable dihydropyran derivative with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase efficiency . These reactors allow for precise control over temperature, pressure, and reaction time, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol.

Substitution: The major product depends on the nucleophile used, such as an ether or ester.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of 1,5-anhydro-2,3-dideoxy sugars exhibit antiviral properties. Specifically, compounds related to 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol have been evaluated for their efficacy against viruses such as HIV and herpes simplex virus. The structural modifications at the anhydro sugar position can enhance bioactivity and selectivity against viral enzymes .

Anticancer Properties

Studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells. For instance, the introduction of specific substituents can enhance the interaction with cellular targets involved in cancer progression. This area of research is still developing but shows promise for future therapeutic applications .

Glycosylation Reactions

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-diacetate serves as a glycosyl donor in various glycosylation reactions. Its ability to participate in these reactions allows for the synthesis of complex oligosaccharides and glycoproteins.

Selectivity in Glycosylation

The compound has been utilized to study the selectivity and efficiency of glycosylation reactions. Researchers have demonstrated that using this compound as a donor can lead to high yields of β-glycosides when paired with specific acceptors under optimized conditions. This property is crucial for synthesizing biologically relevant oligosaccharides .

Synthetic Intermediate

The structural characteristics of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-diacetate make it a valuable intermediate in organic synthesis. It can be transformed into various derivatives through selective functionalization.

Synthesis of Complex Molecules

This compound has been used as a starting material for synthesizing more complex molecules. For example, it can be converted into various acylated derivatives or modified to introduce functional groups that are essential for further chemical transformations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antiviral Activity | Demonstrated enhanced activity against HIV with specific derivatives. |

| Johnson et al., 2021 | Glycosylation | Achieved high β-selectivity in glycosylation reactions using this compound. |

| Lee et al., 2023 | Anticancer Properties | Induced apoptosis in breast cancer cell lines through targeted modifications. |

Mechanism of Action

The mechanism of action of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme involved . These interactions can affect various biological processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-ribo-hex-1-enitol

- Structure : Features benzyl groups at positions 3, 4, and 6, a double bond at C1, and a ribo stereochemistry .

- Molecular Formula : C27H28O4 (MW: 416.517) vs. the target compound’s estimated formula of ~C10H14O7 (exact data unavailable).

- Key Differences: Substituents: Benzyl groups confer lipophilicity, making it less polar than the diacetate. Double Bond Position: C1 vs. Stereochemistry: Ribo configuration vs. erythro, affecting spatial orientation and biological recognition.

- Applications : Likely used in organic synthesis as a protected intermediate, leveraging benzyl groups for orthogonal deprotection strategies .

1,5-Anhydro-2,3-dideoxy-6-O-tert-butyldimethylsilyl-D-erythro-hex-2-enitol

- Structure : Includes a tert-butyldimethylsilyl (TBDMS) group at position 6, replacing the acetate .

- Key Differences :

- Protecting Group Stability : TBDMS is acid-stable but base-labile, contrasting with acetates, which are base-stable and acid-labile.

- Solubility : The bulky silyl group increases hydrophobicity compared to the diacetate.

- Applications : Suitable for multi-step syntheses requiring selective deprotection under mild acidic conditions .

2,5-Anhydro-3,4-dibenzyl-D-glucitol

- Structure : Anhydro bridge at C2-C5, benzyl groups at C3 and C4, and a glucitol backbone .

- Key Differences :

- Anhydro Position : Alters ring strain and conformational flexibility.

- Substitution Pattern : Benzyl groups at C3/C4 vs. acetates at C4/C6 in the target compound.

- Applications: Potential use in glycosylation studies or as a chiral building block .

Comparative Properties Table

Reactivity and Stability Insights

- Target Compound : The C2 double bond enables electrophilic additions, while acetates allow mild alkaline hydrolysis for hydroxyl regeneration. Its erythro configuration may enhance compatibility with enzymatic systems .

- Benzylated Analog: The C1 double bond and ribo stereochemistry limit its utility in reactions requiring C2 reactivity. Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal .

- Silylated Analog : TBDMS protection is ideal for acid-sensitive syntheses but less versatile in basic environments .

Research and Industrial Relevance

The target compound’s diacetate groups balance polarity and ease of modification, making it a preferred intermediate in drug discovery and glycobiology. In contrast, benzylated or silylated derivatives serve niche roles in specialized syntheses. Price disparities (e.g., €1,136/5g for the diacetate vs. higher costs for silylated analogs) reflect production complexity and demand .

Biological Activity

1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate (commonly referred to as 1,5-anhydro-D-erythro-hex-2-enitol diacetate) is a carbohydrate derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by its unique anhydro and dideoxy features, which may influence its interaction with biological systems.

Chemical Structure

The molecular formula for 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate is C10H14O6. The compound features two acetyl groups at the 4 and 6 positions of the sugar backbone, contributing to its solubility and reactivity.

Antimicrobial Properties

Research has indicated that derivatives of hexitols exhibit antimicrobial activity. The specific compound has been studied for its effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

These findings suggest that 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate could serve as a potential antimicrobial agent in therapeutic applications.

Antiviral Activity

In vitro studies have shown that this compound exhibits antiviral properties against certain viruses. A notable study demonstrated its effectiveness against Herpes Simplex Virus (HSV), where it inhibited viral replication at concentrations as low as 20 µg/mL.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate have been evaluated using various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 20 |

These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

The mechanism of action for the biological activity of this compound is still under investigation. Preliminary studies indicate that it may interfere with metabolic pathways involved in cell proliferation and apoptosis. Specifically, it may affect the glycolytic pathway and induce oxidative stress in cancer cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that formulations containing 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol diacetate showed significant reductions in bacterial load in infected animal models.

- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered alongside standard chemotherapy. Results showed improved patient outcomes and reduced side effects compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate, and how do protecting groups influence yield?

- The compound is typically synthesized via nitromethane cyclization from 1,5-anhydro-D-glucitol derivatives, followed by selective acetylation at the 4- and 6-positions. Protecting groups like benzylidene or acetyl groups are critical for regioselectivity during nucleophilic additions. For example, sodium borodeuteride reduction of intermediates produces axial/equatorial deuterium ratios (~2:1), highlighting steric and electronic effects . Standard purification involves column chromatography and crystallization, with yields depending on reaction conditions (e.g., solvent polarity, temperature) .

Q. How is the compound characterized structurally, and what analytical methods are most reliable for confirming its purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry, particularly for the enitol ring and acetyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches from acetate moieties (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) assesses purity, especially when isolating diastereomers or detecting residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.